1-(Perfluorobutyl)-2-iodopentane
Description
1-(Perfluorobutyl)-2-iodopentane is a semifluorinated organic compound with the molecular formula C₅H₈F₉I. It consists of a pentane backbone substituted with a perfluorobutyl group (-C₄F₉) at the first carbon and an iodine atom at the second carbon. This structure combines the hydrophobic and lipophobic properties of the perfluorinated chain with the reactivity of the iodine substituent, making it a valuable intermediate in synthesizing fluorinated surfactants, polymers, and specialty materials . Its unique physicochemical properties, such as high density (≈2.01 g/mL) and immiscibility with water, arise from the strong electronegativity of fluorine and the polarizable iodine atom .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodononane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F9I/c1-2-3-5(19)4-6(10,11)7(12,13)8(14,15)9(16,17)18/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDFCOOQYRWHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022715 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378261-30-3 | |
| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Perfluorobutyl)-2-iodopentane typically involves the reaction of perfluorobutyl iodide with an appropriate pentane derivative under controlled conditions. One common method involves the use of a supergravity reactor, where the mixed solution of perfluorobutyl iodide and an initiator is reacted with ethylene to form the desired product . The reaction conditions often include elevated temperatures and the presence of a phase transfer catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(Perfluorobutyl)-2-iodopentane may involve continuous flow processes to ensure high yield and efficiency. The use of hypergravity reactors and phase transfer catalysts are common in these methods to enhance reaction rates and product purity . The process is designed to be environmentally friendly, with minimal waste generation and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(Perfluorobutyl)-2-iodopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The perfluorobutyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of perfluorobutyl-substituted pentane derivatives.
Oxidation: Formation of perfluorobutyl ketones or carboxylic acids.
Reduction: Formation of perfluorobutyl alcohols or alkanes.
Scientific Research Applications
1-(Perfluorobutyl)-2-iodopentane has several applications in scientific research:
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with high thermal stability
Mechanism of Action
The mechanism of action of 1-(Perfluorobutyl)-2-iodopentane involves its interaction with various molecular targets. The perfluorobutyl group imparts lipophilic properties, allowing the compound to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate biological pathways and cellular functions .
Comparison with Similar Compounds
Structural Analogues
Semifluorinated compounds with varying fluorocarbon/hydrocarbon chain lengths and substituent positions are critical for understanding structure-property relationships. Key analogues include:
Key Observations :
- Chain Length Effects : Longer fluorocarbon chains (e.g., C₆F₁₃ in F6H8) increase hydrophobicity and thermal stability but reduce reactivity compared to shorter chains (e.g., C₄F₉) .
- Substituent Position : The internal iodine in 1-(Perfluorobutyl)-2-iodopentane enhances its utility in nucleophilic substitution reactions compared to terminal iodides like C₄F₉I .
Key Findings :
- Catalyst Impact : Boron trifluoride (BF₃) lowers reaction temperatures but reduces yields, as seen in cyclopentadiene synthesis .
- Chain Length vs. Reactivity : Perfluorohexyl derivatives react faster than perfluorobutyl analogues due to increased electron-withdrawing effects, despite their larger size .
Physicochemical Properties
Comparative data for select properties:
*Assumed similar to perfluorobutyl iodide due to structural similarity.
Key Trends :
- Density: Fluorinated compounds exhibit higher densities than non-fluorinated analogues (e.g., pentane: 0.626 g/mL).
- Boiling Points: Perfluorobutyl derivatives have lower boiling points than non-fluorinated alkanes due to weaker intermolecular forces .
Biological Activity
1-(Perfluorobutyl)-2-iodopentane (CAS No. 1378261-30-3) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and therapeutic applications.
Chemical Structure and Properties
1-(Perfluorobutyl)-2-iodopentane features a perfluorobutyl group attached to an iodine-substituted pentane backbone. The presence of the perfluorinated chain significantly alters its hydrophobicity and lipophilicity, which can influence its biological interactions.
The biological activity of 1-(Perfluorobutyl)-2-iodopentane is primarily attributed to its ability to interact with cellular membranes and proteins. The perfluorinated moiety enhances membrane permeability, potentially facilitating the compound's entry into cells. Research indicates that compounds with similar structures can disrupt lipid bilayers, leading to altered cell signaling pathways and metabolic processes.
2. Toxicity Studies
Toxicological assessments have shown that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure. In vitro studies suggest that 1-(Perfluorobutyl)-2-iodopentane may have low acute toxicity; however, prolonged exposure could lead to cellular stress responses. The compound's effects were evaluated using standard assays such as MTT for cell viability and LDH release for membrane integrity.
| Study Type | Result |
|---|---|
| In vitro cytotoxicity | Low toxicity observed at low concentrations; significant effects at higher doses |
| Membrane integrity | LDH release indicated potential membrane disruption at elevated concentrations |
3. Pharmacological Potential
The unique properties of 1-(Perfluorobutyl)-2-iodopentane suggest potential applications as a drug delivery agent or in targeted therapies. Its ability to enhance solubility and stability of certain drugs could improve therapeutic efficacy. Preliminary studies have explored its use in formulations for poorly soluble drugs, demonstrating enhanced bioavailability in animal models.
Case Study 1: Drug Delivery Applications
A study investigated the use of 1-(Perfluorobutyl)-2-iodopentane as a carrier for anticancer drugs. Results indicated that the compound could encapsulate hydrophobic drugs effectively, leading to improved pharmacokinetics and reduced systemic toxicity compared to traditional delivery methods.
Case Study 2: Environmental Impact Assessment
Given the environmental concerns associated with fluorinated compounds, a study assessed the degradation pathways of 1-(Perfluorobutyl)-2-iodopentane in aquatic systems. Findings suggested that while the compound is resistant to biodegradation, it does not bioaccumulate significantly in aquatic organisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
